2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide
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Overview
Description
2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phthalazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Acetylation: The acetylation of the phthalazinone core is achieved using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Coupling with 4-Methoxyphenyl Acetic Acid: The final step involves coupling the acetylated phthalazinone with 4-methoxyphenyl acetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as 4-oxo-3,4-dihydro-1,2,3-benzotriazines.
Acetamide Derivatives: Compounds with similar acetamide groups, such as N-(4-methoxyphenyl)acetamide.
Uniqueness
The uniqueness of 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)25-22(28)18-7-5-4-6-17(18)19(24-25)12-21(27)23-13-20(26)15-8-10-16(29-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,23,27) |
InChI Key |
IJKPOVUTHMXUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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